![molecular formula C11H14OSi B1321862 3-((Trimethylsilyl)ethynyl)phenol CAS No. 388061-72-1](/img/structure/B1321862.png)
3-((Trimethylsilyl)ethynyl)phenol
Overview
Description
"3-((Trimethylsilyl)ethynyl)phenol" is a compound that can be synthesized through the trimethylsilylation of phenols. This process involves the introduction of a trimethylsilyl (TMS) group to a molecule, which is a common strategy in organic synthesis to protect hydroxyl groups, improve volatility for gas chromatography, or to enhance the stability of reactive intermediates .
Synthesis Analysis
The synthesis of "3-((Trimethylsilyl)ethynyl)phenol" can be achieved through methods such as the GaCl_3-catalyzed ortho-ethynylation of o-cresol, which leads to the formation of 2-(trimethylsilylethynyl)-6-methyl-phenol . Additionally, the protection of terminal ethynyl groups in Grignard syntheses using the trimethylsilyl group has been reported, which could be adapted for the synthesis of related compounds . The trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS) catalyzed by I2 generated in situ is another method that could potentially be applied to the synthesis of "3-((Trimethylsilyl)ethynyl)phenol" .
Molecular Structure Analysis
The molecular structure of "3-((Trimethylsilyl)ethynyl)phenol" and related compounds can be studied using various spectroscopic techniques. For instance, ultraviolet, infrared, proton magnetic resonance, and mass spectrometry have been employed to study the structures of trimethylsilyl derivatives of phenolic compounds . These techniques can confirm the integrity of the compounds and provide detailed structural information.
Chemical Reactions Analysis
The reactivity of "3-((Trimethylsilyl)ethynyl)phenol" can be inferred from studies on similar trimethylsilyl-substituted compounds. For example, the dissociative ionization of β-silyl-substituted ethane derivatives has been shown to yield non-classical bridge ethylene trimethylsilanium ions . The reaction mechanism for the GaCl_3-catalyzed ortho-ethynylation of o-cresol has been theoretically studied, revealing insights into the reaction pathways and the rate-controlling steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-((Trimethylsilyl)ethynyl)phenol" can be deduced from the analysis of trimethylsilyl derivatives. Gas chromatographic separation and analysis of these derivatives have been performed, indicating that the trimethylsilyl group can significantly improve the volatility and separability of phenolic compounds . The determination of phenols in aqueous effluents using gas-liquid chromatography after trimethylsilylation suggests that these derivatives have distinct physical properties that facilitate their detection and quantification .
Scientific Research Applications
Acylation of Alcohols and Phenols
Trimethylsilyl trifluoromethanesulfonate has been found to be an excellent catalyst for acylating alcohols and phenols, including highly functionalized ones (Procopiou, Baugh, Flack, & Inglis, 1998). This process is efficient and cleaner compared to standard conditions.
Ethynylation of Phenols
The ortho-ethynylation of phenols can be catalyzed by GaCl3, a process applicable to various substituted phenols, yielding ortho-ethynylated products efficiently (Kobayashi, Arisawa, & Yamaguchi, 2002).
Analysis of Phenols in Environmental Samples
A method for the simultaneous determination of phenols in environmental water samples involves solid-phase extraction and derivatization with trimethylsilyl-N,N-dimethylcarbamate. This method has shown effectiveness in detecting various phenols at very low concentrations (Kovács, Mörtl, & Kende, 2011).
Synthesis of Pharmaceutical Compounds
Trimethylsilyl protected acetylene has been used in the synthesis of pharmaceutical compounds, like fluorine-18-labeled 5-ethynyl-2'-deoxyuridine derivatives. These compounds are relevant in the field of medical imaging (Chitneni, De Ruymaeker, Balzarini, Verbruggen, & Bormans, 2007).
Protection in Organic Synthesis
The trimethylsilyl group is utilized to protect terminal ethynyl groups in Grignard syntheses, offering a method for synthesizing various organic compounds with high selectivity (Eaborn, Thompson, & Walton, 1967).
properties
IUPAC Name |
3-(2-trimethylsilylethynyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIWHFDINMVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622362 | |
Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Trimethylsilyl)ethynyl)phenol | |
CAS RN |
388061-72-1 | |
Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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